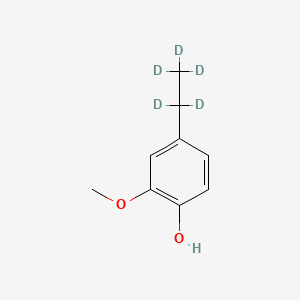
3',4'-Dimethoxy-2-fluoro-4-methylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl is a chemical compound with the molecular formula C15H15FO2 and a molecular weight of 246.28 g/mol . This compound is characterized by the presence of two methoxy groups, a fluorine atom, and a methyl group attached to a biphenyl structure. It is primarily used in research settings, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzene and 2-fluorotoluene.
Coupling Reaction: A coupling reaction is performed to link the two aromatic rings. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under controlled conditions.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures (e.g., 100-120°C) for several hours.
Industrial Production Methods
Industrial production of 3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom or methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve reagents like sodium hydride or organolithium compounds under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of deoxygenated or hydrogenated derivatives.
Substitution: Replacement of fluorine or methoxy groups with other functional groups.
科学的研究の応用
3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe in molecular biology research.
Medicine: Investigated for its potential therapeutic properties and as a reference standard in pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl involves its interaction with molecular targets and pathways. The compound can:
Bind to Proteins: It may interact with specific proteins, altering their function or activity.
Modulate Enzymes: The compound can act as an inhibitor or activator of enzymes, affecting biochemical pathways.
Cell Signaling: It may influence cell signaling pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
2-Fluoro-3’,4’-dimethoxybiphenyl: Similar structure but lacks the methyl group.
3’,4’-Dimethoxy-2-chloro-4-methylbiphenyl: Similar structure with a chlorine atom instead of fluorine.
3’,4’-Dimethoxy-2-fluoro-4-ethylbiphenyl: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
3’,4’-Dimethoxy-2-fluoro-4-methylbiphenyl is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-fluoro-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO2/c1-10-4-6-12(13(16)8-10)11-5-7-14(17-2)15(9-11)18-3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFZLFATNLUJNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584519.png)

